

Check Availability & Pricing

Unveiling the Chemical Landscape of MRS2603: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	MRS2603	
Cat. No.:	B1676840	Get Quote

For researchers and professionals in the fields of pharmacology and drug development, a comprehensive understanding of novel chemical entities is paramount. This technical guide provides an in-depth exploration of **MRS2603**, a significant antagonist of P2Y purinergic receptors. This document outlines its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols, presented in a clear and accessible format for the scientific community.

Chemical Structure and Physicochemical Properties

MRS2603 is a synthetic organic compound that has been identified as a potent antagonist of the P2Y1 and P2Y13 receptors.[1] Its chemical identity is defined by its systematic IUPAC name, chemical formula, and various other identifiers that are crucial for its characterization and synthesis.

The fundamental chemical and physical properties of **MRS2603** are summarized in the table below, providing a quantitative overview of this molecule.



Property	Value	Reference
IUPAC Name	[(2Z)-2-[(4-chloro-3- nitrophenyl)hydrazinylidene]-4- formyl-6-methyl-5-oxopyridin- 3-yl]methyl dihydrogen phosphate	[1]
CAS Number	860623-35-4	[1]
Chemical Formula	C14H12CIN4O8P	[1]
Molecular Weight	430.69 g/mol	[1]
SMILES	O=P(O) (O)OCC1=C(C=O)C(=O)C(C)= NN=C1NNC2=CC=C(CI)C(=C 2)INVALID-LINK[O-]	[1]
InChI Key	QFNNQKZCKPHORP- JXAWBTAJSA-N	[1]
Hydrogen Bond Acceptors	9	[2]
Hydrogen Bond Donors	3	[2]
Rotatable Bonds	7	[2]
Topological Polar Surface Area	190.6 Ų	[2]
XLogP	0.17	[2]

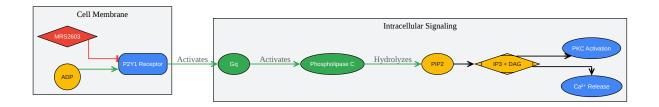
Mechanism of Action and Signaling Pathways

MRS2603 functions as a competitive antagonist at two subtypes of the P2Y receptor family: P2Y1 and P2Y13. These receptors are G protein-coupled receptors (GPCRs) that are endogenously activated by adenosine diphosphate (ADP). By binding to these receptors, MRS2603 prevents the binding of ADP and thereby inhibits the downstream signaling cascades.

P2Y1 Receptor Signaling Pathway



The P2Y1 receptor is primarily coupled to the Gq class of G proteins.[3][4] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).[5] MRS2603 blocks this entire cascade by preventing the initial activation of the P2Y1 receptor by ADP.



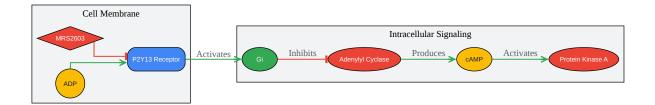
Click to download full resolution via product page

P2Y1 Receptor Signaling Antagonized by MRS2603

P2Y13 Receptor Signaling Pathway

The P2Y13 receptor is primarily coupled to the Gi class of G proteins.[6] Activation of Gi inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[7] Reduced cAMP levels subsequently decrease the activity of protein kinase A (PKA). The P2Y13 receptor has also been implicated in the activation of other signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[2][6] MRS2603 blocks the primary Gi-mediated pathway by competitively inhibiting ADP binding to the P2Y13 receptor.





Click to download full resolution via product page

P2Y13 Receptor Signaling Antagonized by MRS2603

Experimental Protocols

The following sections provide an overview of the synthesis of **MRS2603** and a general protocol for assessing its biological activity.

Synthesis of MRS2603

The synthesis of MRS2603 is described as a derivative of pyridoxal-5'-phosphate.[8] The general synthetic strategy involves the modification of the pyridoxal-5'-phosphate scaffold. A key step is the formation of a hydrazone by reacting the aldehyde group of a pyridoxal derivative with a substituted phenylhydrazine, in this case, 4-chloro-3-nitrophenylhydrazine. The synthesis is a multi-step process that requires careful control of reaction conditions to achieve the desired product. The final step typically involves the introduction of the phosphate group at the 5'-position of the pyridoxal ring. For a detailed, step-by-step protocol, it is essential to consult the primary literature, specifically the work by Kim et al. (2005) in Biochemical Pharmacology.[1][8]

Biological Activity Assay: In Vitro Functional Antagonism

To determine the antagonist activity of **MRS2603** at the P2Y1 and P2Y13 receptors, in vitro functional assays are employed. The choice of assay depends on the G protein coupling of the receptor.



- 1. Calcium Mobilization Assay for P2Y1 Receptor Antagonism:
- Cell Line: A human astrocytoma cell line (e.g., 1321N1) stably expressing the human P2Y1 receptor.
- Principle: This assay measures the increase in intracellular calcium concentration upon receptor activation.
- Procedure:
 - Cells are seeded in a 96-well plate and grown to confluence.
 - The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
 - The cells are pre-incubated with varying concentrations of MRS2603 or vehicle control for a specified period.
 - The cells are then stimulated with a known concentration of the agonist ADP (typically the EC50 concentration).
 - The change in fluorescence, corresponding to the change in intracellular calcium, is measured using a fluorescence plate reader.
- Data Analysis: The inhibitory effect of MRS2603 is determined by comparing the fluorescence signal in the presence and absence of the antagonist. An IC50 value (the concentration of antagonist that inhibits 50% of the agonist response) can be calculated.
- 2. cAMP Assay for P2Y13 Receptor Antagonism:
- Cell Line: A cell line (e.g., CHO or HEK293) stably expressing the human P2Y13 receptor.
- Principle: This assay measures the inhibition of adenylyl cyclase activity, which results in a decrease in intracellular cAMP levels.
- Procedure:
 - Cells are seeded in a 96-well plate.



- The cells are pre-incubated with varying concentrations of MRS2603 or vehicle control.
- Adenylyl cyclase is then stimulated with forskolin, and simultaneously, the P2Y13 receptor is activated with a known concentration of ADP.
- After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., ELISA or HTRF).
- Data Analysis: The ability of MRS2603 to reverse the ADP-mediated inhibition of forskolinstimulated cAMP production is quantified. An IC50 value is determined from the concentration-response curve.

Conclusion

MRS2603 is a valuable pharmacological tool for studying the roles of P2Y1 and P2Y13 receptors in various physiological and pathological processes. Its well-defined chemical structure and dual antagonist activity make it a subject of interest for further drug development efforts. The provided information on its chemical properties, mechanism of action, and experimental protocols serves as a foundational guide for researchers investigating the therapeutic potential of targeting these purinergic signaling pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Synthesis of pyridoxal phosphate derivatives with antagonist activity at the P2Y13 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reactome | ADP signalling through P2Y purinoceptor 1 [reactome.org]
- 4. Autocrine stimulation of P2Y1 receptors is part of the purinergic signaling mechanism that regulates T cell activation PMC [pmc.ncbi.nlm.nih.gov]







- 5. Activation of P2Y1 receptor triggers two calcium signaling pathways in bone marrow erythroblasts PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Update on P2Y13 Receptor Signalling and Function PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are P2Y13 receptor agonists and how do they work? [synapse.patsnap.com]
- 8. Synthesis of pyridoxal phosphate derivatives with antagonist activity at the P2Y13 receptor PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unveiling the Chemical Landscape of MRS2603: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676840#what-is-the-chemical-structure-of-mrs2603]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com